1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride
Overview
Description
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and a carbonyl chloride functional group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, where a chlorobenzene derivative reacts with the pyrazole ring.
Formation of the Carbonyl Chloride Group: The final step involves the conversion of a carboxylic acid derivative on the pyrazole ring to the corresponding carbonyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols, depending on the reagents and conditions used.
Common reagents for these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate (KMnO₄), and reducing agents such as lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorophenyl and carbonyl chloride groups allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carbonyl chloride: Similar structure but with a different substitution pattern on the pyrazole ring.
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carbonyl chloride: Similar structure but with the carbonyl chloride group at a different position on the pyrazole ring.
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-methylpyrazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-7-10(11(13)16)6-14-15(7)9-4-2-8(12)3-5-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQHQFYKJPXTNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379826 | |
Record name | 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288252-38-0 | |
Record name | 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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